4-benzyl-1-(2-ethoxybenzyl)piperidine
Description
4-Benzyl-1-(2-ethoxybenzyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a 2-ethoxybenzyl substituent at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes, viral proteins, and receptors.
Properties
IUPAC Name |
4-benzyl-1-[(2-ethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-2-23-21-11-7-6-10-20(21)17-22-14-12-19(13-15-22)16-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKXTCFCJQKIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-(2-ethoxybenzyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a similar nucleophilic substitution reaction, using an ethoxybenzyl halide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxybenzyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the benzyl groups, potentially converting them into more saturated derivatives.
Substitution: The benzyl and ethoxybenzyl groups can participate in various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides and nucleophiles are common reagents for substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid, ethoxybenzaldehyde, ethoxybenzoic acid.
Reduction: Saturated piperidine derivatives, reduced benzyl derivatives.
Substitution: Various substituted benzyl and ethoxybenzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, particularly in receptor binding assays.
Medicine: It could be investigated for its pharmacological properties, such as its potential as a central nervous system agent.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(2-ethoxybenzyl)piperidine would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with neurotransmitter receptors or enzymes in the central nervous system. The benzyl and ethoxybenzyl groups could facilitate binding to specific molecular targets, influencing the compound’s activity and potency.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Piperidine Derivatives
*Calculated using PubChem tools; †Based on formula C21H27NO.
Q & A
Q. What synthetic strategies are recommended for preparing 4-benzyl-1-(2-ethoxybenzyl)piperidine with high purity?
Answer: The synthesis typically involves alkylation of the piperidine core with appropriate benzyl halides. Key steps include:
- Nucleophilic substitution : Reacting 4-benzylpiperidine with 2-ethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use flash column chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product, achieving >97% purity as validated by HPLC and HRMS .
- Yield optimization : Adjust reaction time and temperature to minimize side products (e.g., over-alkylation). Reported yields range from 50–71% depending on substituents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- IR : Confirm functional groups (e.g., C-O stretch of ethoxy at ~1100 cm⁻¹) .
- Chromatography :
- HPLC : Monitor retention time (e.g., tR = 2.17 min for derivatives) and peak homogeneity .
- UHPLC-ESI-MS : Validate molecular weight (e.g., m/z = 358 [M+H]<sup>+</sup> for related analogs) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Hazard classification : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Keep in sealed containers under inert atmosphere (N2 or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for target-specific activity?
Answer:
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., SARS-CoV-2 M<sup>pro</sup> or influenza hemagglutinin) due to the compound’s lipophilic benzyl/ethoxy motifs .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses with MD simulations (e.g., 100 ns trajectories) to assess binding stability .
- Critical parameters : Optimize π-π stacking (benzyl groups) and hydrogen bonding (ethoxy oxygen) for improved binding affinity .
Q. What methodologies resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Answer:
- In silico limitations : Address false positives in permeability (e.g., P-gp efflux) by integrating Boiled-Egg (Brain Or IntestinaL EstimateD) models with experimental Caco-2 assays .
- Metabolic stability : Compare CYP450 inhibition predictions (via SwissADME) with in vitro microsomal assays. Adjust substituents (e.g., replace ethoxy with methoxy) to reduce metabolic liability .
Q. How can stereochemical purity impact biological activity, and what chiral resolution methods are effective?
Answer:
- Activity impact : Enantiomers may show 10–100x differences in potency (e.g., acetylcholinesterase inhibition) .
- Resolution methods :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers (e.g., tR = 7.7 min vs. 9.0 min for (±)-5) .
- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
